Almagate (CAS 66827-12-1) is a crystalline hydrated aluminum-magnesium hydroxycarbonate (Al2Mg6(OH)14(CO3)2 · 4H2O) utilized primarily as an active pharmaceutical ingredient (API) in gastrointestinal therapeutics. Structurally, it forms a rigid layered double hydroxide (LDH) crystal lattice that chemically integrates aluminum and magnesium, ensuring high thermal stability during manufacturing and a highly predictable acid-neutralizing capacity (ANC) [1]. For procurement teams and formulation scientists, Almagate represents a measurable upgrade over traditional amorphous antacids, offering a rapid onset of action, sustained buffering within the optimal physiological pH window, and intrinsic pepsin-binding capabilities without the severe gastrointestinal motility side effects commonly associated with uncoordinated aluminum or magnesium salts [2].
Replacing Almagate with simple physical mixtures (e.g., aluminum hydroxide and magnesium hydroxide co-gels) or alternative crystalline layered double hydroxides (LDHs) like Magaldrate compromises both formulation safety and pharmacokinetic performance. Simple amorphous mixtures suffer from slower neutralization kinetics and fail to retain their buffering capacity at elevated pH levels, leading to shorter durations of action and a higher risk of acid rebound [1]. Furthermore, attempting to substitute Almagate with Magaldrate—the closest in-class crystalline alternative—introduces significantly higher trace sodium levels and a steeper drop-off in acid-neutralizing capacity at pH 4 [2]. Consequently, substituting Almagate undermines the development of low-sodium, sustained-relief formulations, forcing manufacturers to either increase API dosing or accept inferior clinical efficacy.
A critical formulation differentiator for Almagate is its ability to maintain high buffering capacity as environmental pH rises, preventing premature exhaustion of the API and allowing for lower active loading in the final dosage form. In standardized in vitro titrations, Almagate demonstrates an ANC of 17.3 mEq HCl/g at pH 4, whereas Magaldrate, a closely related crystalline antacid, retains only 9.3 mEq HCl/g under identical conditions [1].
| Evidence Dimension | Acid-Neutralizing Capacity (ANC) at pH 4 |
| Target Compound Data | 17.3 mEq HCl/g |
| Comparator Or Baseline | Magaldrate: 9.3 mEq HCl/g |
| Quantified Difference | 86% higher ANC retention at pH 4 for Almagate. |
| Conditions | In vitro titration at pH 4. |
Allows formulators to achieve prolonged buffering in the optimal therapeutic window (pH 3–5) without increasing the API mass per dose, optimizing tablet size and suspension viscosity.
Almagate significantly outperforms standard amorphous baseline materials in both the magnitude and duration of acid neutralization. In human volunteer studies against pentagastrin-induced hyperacidity, a 1g dose of Almagate reduced titratable acid content by 87.5% and maintained its neutralizing effect for 90 minutes. In contrast, an identical 1g dose of aluminum hydroxide achieved only a 45.1% reduction and a duration of 30 minutes [1].
| Evidence Dimension | Reduction in titratable acid and duration of effect |
| Target Compound Data | 87.5% reduction, 90-minute duration |
| Comparator Or Baseline | Aluminum Hydroxide: 45.1% reduction, 30-minute duration |
| Quantified Difference | 1.94x greater acid reduction and 3x longer duration of action. |
| Conditions | 1g oral dose in healthy volunteers with pentagastrin-induced hyperacidity. |
Justifies the procurement of Almagate for premium, fast-acting, and long-lasting antacid formulations that require less frequent patient dosing.
For pharmaceutical procurement targeting hypertensive or sodium-restricted patient demographics, the elemental impurity profile of the API dictates formulation viability. Analytical assessments reveal that Almagate possesses an exceptionally low sodium content of less than 25 ppm, whereas Magaldrate exhibits a sodium content of approximately 360 ppm [1].
| Evidence Dimension | Trace sodium content |
| Target Compound Data | <25 ppm |
| Comparator Or Baseline | Magaldrate: 360 ppm |
| Quantified Difference | >14-fold reduction in sodium impurities in Almagate. |
| Conditions | Standard elemental analysis of the API powders. |
Enables the development of strictly low-sodium gastrointestinal therapeutics that comply with cardiovascular dietary restrictions, a critical procurement advantage over competing LDHs.
Beyond simple pH buffering, Almagate actively inhibits mucosal-damaging enzymes more effectively than traditional antacids. Clinical aspirate analysis showed that Almagate reduced pepsin proteolytic activity by 58.9%, compared to a mere 27.5% reduction by an equivalent dose of aluminum hydroxide [1]. Furthermore, Almagate's neutralizing activity is uniquely enhanced in the presence of polypeptides, whereas Magaldrate's activity remains largely unchanged and amorphous co-gels lose efficacy [2].
| Evidence Dimension | Reduction in pepsin proteolytic activity |
| Target Compound Data | 58.9% reduction |
| Comparator Or Baseline | Aluminum Hydroxide: 27.5% reduction |
| Quantified Difference | 2.14x greater inhibition of pepsin activity. |
| Conditions | In vivo gastric juice sampling following a 1g dose. |
Proves Almagate's dual-action value as both an antacid and a mucosal protectant, essential for treating peptic ulcers and severe gastritis.
Directly downstream of its <25 ppm sodium content and high ANC retention at pH 4, Almagate is the preferred API for formulating over-the-counter (OTC) and prescription antacids targeted at elderly or hypertensive patients. Its crystalline stability ensures excellent flow characteristics for tableting and prevents caking in liquid suspensions, streamlining the manufacturing workflow [1].
Because Almagate reduces pepsin proteolytic activity by nearly 60% and maintains efficacy in protein-rich environments, it is highly suited for advanced gastroprotective formulations [2]. Procurement teams should prioritize Almagate over standard aluminum hydroxide when developing treatments for NSAID-induced gastric damage or peptic ulcers, where mucosal shielding and enzyme inhibition are as critical as acid neutralization.
Leveraging its 90-minute duration of action and high buffering capacity (17.3 mEq HCl/g at pH 4), Almagate can be utilized as a sustained-release buffering excipient in complex drug delivery systems [2]. It protects acid-labile co-administered active ingredients from premature degradation in the stomach without causing the rapid, excessive pH spikes associated with sodium bicarbonate or pure magnesium hydroxide.